N-[(4-chlorophenyl)methyl]-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound is a cyclopenta[d]pyrimidine derivative featuring a sulfanyl-acetamide bridge and substituents including a 4-chlorophenylmethyl group and a pyridin-2-ylmethyl moiety. The compound’s molecular weight is approximately 457.91 g/mol (calculated based on C₂₂H₂₂ClN₅O₂S), with a cyclopentane-fused pyrimidine ring contributing to conformational rigidity .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c23-16-9-7-15(8-10-16)12-25-20(28)14-30-21-18-5-3-6-19(18)27(22(29)26-21)13-17-4-1-2-11-24-17/h1-2,4,7-11H,3,5-6,12-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAUCZKASHOCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=C(C=C3)Cl)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-[(4-chlorophenyl)methyl]-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activity. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Chlorophenyl moiety : This group is often associated with various biological activities, including antimicrobial and anticancer properties.
- Pyridinyl and cyclopentapyrimidinyl rings : These heterocyclic structures are known for their roles in enzyme inhibition and receptor binding.
- Sulfanyl group : This moiety is significant in enhancing the pharmacological profile of compounds, particularly in terms of antibacterial and antiviral activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H19ClN4O2S |
| Molecular Weight | 396.90 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In studies involving various bacterial strains such as Salmonella typhi and Bacillus subtilis, moderate to strong antibacterial activity was observed .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. A study conducted on similar compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the pyridinyl group is particularly noted for its role in targeting specific cancer cell lines.
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory properties. It has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : Interaction with specific receptors leading to cellular responses.
- Enzyme Inhibition : Blocking the activity of enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Study 1: Antibacterial Evaluation
In a study evaluating several derivatives of similar compounds, N-[(4-chlorophenyl)methyl]-2-sulfanylacetamide derivatives were tested against multiple bacterial strains. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential .
Study 2: Anticancer Activity Assessment
A multicellular spheroid model was used to assess the anticancer activity of related compounds. The study found that treatment with these compounds led to a significant reduction in tumor size compared to controls. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (): Shares a 4-chlorophenyl group and sulfanyl-acetamide backbone but replaces the cyclopenta[d]pyrimidine with a thieno[3,2-d]pyrimidine core. Molecular weight: ~458.35 g/mol (C₂₁H₁₉ClN₄O₂S₂). Bioactivity: Predicted to target kinases due to the thiophene ring’s electron-rich nature .
N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide (): Features a dichlorophenyl substituent and a simpler pyrimidinone core. Molecular weight: 344.21 g/mol (C₁₃H₁₁Cl₂N₃O₂S). Melting point: 230°C, higher than the target compound (likely due to increased halogen substitution enhancing crystal packing) .
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (): Differs in the sulfamoylphenyl group and hydrazinylidene-cyano substituents. Molecular weight: 357.38 g/mol (C₁₆H₁₅N₅O₃S).
Mechanistic Insights from Structural Similarity
- Shared Pharmacophores : The sulfanyl-acetamide group in all compounds facilitates hydrogen bonding with biological targets, such as ATP-binding pockets in kinases .
- Substituent Impact: Chlorophenyl Groups: Enhance lipophilicity and membrane permeability but may reduce solubility (e.g., target compound vs. dichlorophenyl analogue) . Pyridine vs.
Systems Pharmacology and Mechanism of Action (MOA)
- Park et al. (2023): Structurally similar compounds (Tanimoto coefficient >0.85) share MOAs, as shown via docking and transcriptome analysis. For example, oleanolic acid and hederagenin (structurally related triterpenoids) target overlapping pathways .
- Gene Expression Correlation : Only 20% of structurally similar compounds (Tanimoto >0.85) exhibit congruent gene expression profiles, highlighting context-dependent bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
